1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine
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Overview
Description
1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine is a complex organic compound with a unique structure that includes a pyridine ring, a dihydropyrrole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method involves the reaction of pyridine derivatives with dihydropyrrole and piperazine under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperazine derivatives .
Scientific Research Applications
1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include G-protein coupled receptors (GPCRs) and ion channels .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-(1-pyrrolin-2-yl):
2-(3-Pyridyl)-1-pyrroline: Another related compound with a similar pyridine and pyrroline structure.
Uniqueness
1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C13H18N4 |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-[3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C13H18N4/c1-3-11(12-4-2-5-15-12)13(16-6-1)17-9-7-14-8-10-17/h1,3,6,14H,2,4-5,7-10H2 |
InChI Key |
FBDCZBVXPNVJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=C(N=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
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